6-ethyl-2,5-dimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-ethyl-2,5-dimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C12H17N5 and its molecular weight is 231.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is 231.14839556 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Properties and Synthesis
Synthesis and Rearrangement
A study detailed the thermal rearrangement of a closely related compound, 7-allyloxy-5, 6-dimethyl-s-triazolo [1, 5-a] pyrimidine, leading to various rearrangement products. This demonstrates the compound's potential for chemical modification and the exploration of its derivatives (Makisumi, 1963).
Novel Synthesis Methods
Research has developed new methods for synthesizing derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, showing the compound's versatility in chemical reactions. These derivatives have displayed various biological activities, such as antitumor, antiviral, and antimicrobial properties (Fizer, Slivka, & Lendel, 2013).
Potential Biological Activities
Antimicrobial and Antifungal Activities
A study synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and tested their in vitro antimicrobial and antifungal activities, indicating the compound's potential in developing new antimicrobial agents (Komykhov et al., 2017).
Antitumor and Antimicrobial Activities
Another research focused on enaminones as building blocks for synthesizing substituted pyrazoles, showing antitumor and antimicrobial activities. This highlights the potential of N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives in medical research (Riyadh, 2011).
Crystal Structure Analysis
- Molecular and Crystal Structure: A study provided detailed insights into the crystal structure of a related compound, aiding in the understanding of its chemical behavior and potential interactions with biological targets (Dolzhenko et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.
Properties
IUPAC Name |
6-ethyl-2,5-dimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-5-7-13-11-10(6-2)8(3)14-12-15-9(4)16-17(11)12/h5,13H,1,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHYHIKZSGKSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=NC(=N2)C)N=C1C)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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